(S)-1-Methylpyrrolidin-3-amine dihydrochloride
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Overview
Description
“(S)-1-Methylpyrrolidin-3-amine dihydrochloride” is a chemical compound. It is a salt form, as indicated by the “dihydrochloride” in its name . The compound is related to the class of compounds known as amines .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “(S)-3-amino-pyrrolidine dihydrochloride” involves decarboxylation, N-tertbutyloxycarbonyl protection, sulfonylation, azide formation, reduction, and salification .
Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, N-(1-Naphthyl)ethylenediamine dihydrochloride, a related compound, is used in the Griess test, a colorimetric analysis method for detecting nitrate and nitrite in water samples .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. For instance, the properties of metformin hydrochloride, a related compound, were analyzed and presented in a review .
Scientific Research Applications
Nucleophilic Reactivity
The nucleophilic reactivities of tertiary amines, including N-methylpyrrolidine, have been studied in reactions with benzhydrylium ions. These studies are significant in understanding the kinetics and mechanisms of amine reactions in organic chemistry (Ammer et al., 2010).
Applications in Cancer Treatment
In the field of medicinal chemistry, derivatives of methyl-substituted quaternary amines, related to N-methylpyrrolidine, have been developed as potent Poly (ADP-ribose) polymerase (PARP) inhibitors. These compounds are important for cancer treatment, exemplified by ABT-888, a compound in clinical trials (Penning et al., 2009).
Chemical Synthesis and Catalysis
N-methylpyrrolidine is used as a reducing agent in the reductive amination of aldehydes and ketones, showcasing its utility in synthetic organic chemistry for producing amines (Alinezhad et al., 2009).
Pharmaceutical Drug Development
The compound has been involved in the efficient synthesis of pharmaceutical drugs, such as H3 antagonist ABT-239, demonstrating its role in drug development and synthesis (Ku et al., 2006).
Materials Science
In materials science, N-methylpyrrolidine has been explored for solvothermal aluminophosphate zeotype synthesis. This application demonstrates its role as a solvent and template in the synthesis of novel materials (Wragg et al., 2011).
Mechanism of Action
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions. For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling certain compounds .
Properties
IUPAC Name |
(3S)-1-methylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMENRFVAAKFKIM-XRIGFGBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874348-06-8 |
Source
|
Record name | (3S)-1-methylpyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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